4-(Piperidin-4-yl)butanoic acid CAS number 84512-08-3
4-(Piperidin-4-yl)butanoic acid CAS number 84512-08-3
An In-Depth Technical Guide to 4-(Piperidin-4-yl)butanoic acid (CAS: 84512-08-3): A Versatile Building Block in Modern Drug Discovery
Introduction
4-(Piperidin-4-yl)butanoic acid, registered under CAS number 84512-08-3, is a bifunctional organic compound that has emerged as a pivotal structural motif and versatile intermediate in the landscape of medicinal chemistry and pharmaceutical sciences. Structurally, it comprises a saturated piperidine heterocycle linked via its C4 position to a four-carbon carboxylic acid chain. This unique arrangement of a secondary amine and a carboxylic acid provides two distinct points for chemical modification, making it an exceptionally valuable building block for the synthesis of complex molecular architectures.
Commonly supplied as a hydrochloride salt to enhance its stability and aqueous solubility, this compound serves as a foundational scaffold for a diverse array of bioactive molecules.[1][2] Its significance is underscored by its role as a precursor in the development of novel therapeutics targeting a wide range of diseases. The piperidine nucleus is a well-established "privileged structure" in drug discovery, frequently found in centrally active agents, while the butanoic acid moiety offers a handle for modulating pharmacokinetic properties or for conjugation to other molecular entities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and critical applications.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 4-(Piperidin-4-yl)butanoic acid in a research and development setting.
Physicochemical Properties
The compound's key properties are summarized below. It is typically available as the hydrochloride salt, which influences its molecular weight and physical state.
| Property | Value | Source(s) |
| CAS Number | 84512-08-3 | [1][3] |
| Molecular Formula | C₉H₁₈ClNO₂ (Hydrochloride Salt) | [2][4] |
| Molecular Weight | 207.70 g/mol (Hydrochloride Salt) | [2][5] |
| Appearance | White to off-white solid/powder | [1][6] |
| Melting Point | 113-117 °C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Storage Conditions | Store sealed in a dry place at room temperature | [1][7] |
Safety Information
As a chemical intermediate, 4-(Piperidin-4-yl)butanoic acid hydrochloride requires careful handling. It is classified as an irritant and is harmful if swallowed.
| Safety Aspect | Details | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |
| GHS Pictograms | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [7] |
| Risk Phrases (obsolete) | R36/37/38: Irritating to eyes, respiratory system, and skin | [1] |
| Precautionary Measures | Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure good ventilation. Avoid inhalation of dust and contact with skin and eyes. | [1] |
Synthesis and Purification
The reliable synthesis of 4-(Piperidin-4-yl)butanoic acid is critical for its application. A well-documented and high-yield method involves the catalytic hydrogenation of its aromatic precursor, γ-(4-pyridyl)butyric acid.
Core Synthesis Protocol: Hydrogenation of γ-(4-pyridyl)butyric acid
This procedure, adapted from patent literature, describes the reduction of the pyridine ring to a piperidine ring, a robust and scalable transformation.[5]
Causality of Experimental Choices:
-
Starting Material: γ-(4-pyridyl)butyric acid hydrochloride is used as the precursor. The pyridine ring is the functionality to be reduced.
-
Catalyst: 5% Rhodium on Carbon (Rh/C) is an exceptionally effective catalyst for the hydrogenation of aromatic heterocyclic rings like pyridine under relatively mild conditions. It offers high activity and selectivity, minimizing side reactions.
-
Solvent: Water is a green, non-toxic, and effective solvent for the hydrochloride salt of the starting material, facilitating a homogenous reaction environment.
-
Temperature: The reaction is conducted at a moderately elevated temperature (60 °C) to increase the reaction rate without promoting degradation or unwanted side reactions.[5]
-
Duration: An 8-hour reaction time is sufficient to drive the reaction to completion, resulting in a high yield of the desired product.[5]
Step-by-Step Methodology:
-
Reactor Charging: Charge a suitable hydrogenation reactor with γ-(4-pyridyl)butyric acid hydrochloride (1.0 eq), water (approx. 2 mL per gram of starting material), and 5% Rh/C catalyst (approx. 5% by weight of the starting material).[5]
-
Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, though specific pressure may vary) and begin vigorous stirring.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and maintain for 8 hours.[5] The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS on sampled aliquots.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous Rh/C catalyst. Wash the filter cake with additional water to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the water. The resulting solid is the desired 4-(Piperidin-4-yl)butanoic acid hydrochloride, which can be further dried under vacuum. A reported yield for this process is 97%.[5]
Purification: The crude product obtained from this synthesis is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) is a standard and effective method. Purity should be verified by HPLC and characterized by NMR and mass spectrometry.
Chemical Reactivity and Derivatization
The synthetic utility of 4-(Piperidin-4-yl)butanoic acid stems from its two reactive centers: the secondary amine of the piperidine ring and the terminal carboxylic acid. This dual functionality allows for selective and orthogonal chemical modifications.
N-Functionalization of the Piperidine Ring
The secondary amine is a nucleophile and can readily undergo acylation, alkylation, and other standard amine reactions. A crucial strategy in multi-step synthesis is the use of protecting groups to temporarily block this reactivity.
-
N-Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) yields 4-(1-Boc-piperidin-4-yl)butanoic acid. The Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., TFA). This derivative is a key intermediate for synthesizing analgesics and anti-inflammatory drugs.[9]
-
N-Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) yields 4-(1-Fmoc-piperidin-4-yl)butanoic acid. The Fmoc group is base-labile, making it orthogonal to the acid-labile Boc group. This derivative is widely used as a building block in solid-phase peptide synthesis to introduce a piperidine-containing scaffold into peptide chains, enhancing their stability or modulating their biological activity.[6]
Carboxylic Acid Functionalization
The carboxylic acid group is a versatile handle for forming amide or ester bonds.
-
Amide Formation: Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be coupled with a wide range of primary or secondary amines to generate amides. This is a cornerstone of medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.[2]
-
Esterification: Under acidic conditions, the carboxylic acid can be reacted with alcohols to form esters.[2] This can be used to create prodrugs, improve cell permeability, or simply to protect the acid group during subsequent synthetic steps.
-
Analytical Derivatization: To improve detection sensitivity in mass spectrometry, the carboxylic acid can be derivatized. For example, coupling with N-(4-aminophenyl)piperidine enhances proton affinity, allowing for significantly improved detection limits in positive-ion mode LC-MS or SFC-MS.[10]
Applications in Drug Discovery and Development
The structural features of 4-(Piperidin-4-yl)butanoic acid make it a highly sought-after building block in the design of new drugs across multiple therapeutic areas.
-
Scaffold for Ligand Design: The compound is an ideal starting point for designing ligands that can bind to specific biological targets like enzymes or G-protein coupled receptors (GPCRs).[2] The piperidine ring can orient substituents into specific vectors to interact with a binding pocket, while the butanoic acid tail can be modified to interact with solvent or other regions of the target protein.
-
Neuroscience: Due to the prevalence of the piperidine motif in CNS-active drugs, derivatives are frequently explored for their potential to treat neurological and psychiatric disorders.[2][6][9] Its structural similarity to certain neurotransmitters suggests possible modulation of neurotransmission pathways.[2] For instance, derivatives have been investigated as 5-HT₂A receptor inverse agonists with antipsychotic potential.[11]
-
Analgesia and Inflammation: The Boc-protected version is a documented intermediate in the synthesis of analgesics and anti-inflammatory agents.[9] Piperidine derivatives have a long history in pain management, and this building block provides a modern platform for creating novel non-opioid and anti-inflammatory drugs.[12]
-
Other Therapeutic Areas: The broader class of piperidine-containing molecules has demonstrated a vast range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[13][14] This makes 4-(Piperidin-4-yl)butanoic acid a valuable starting point for discovery programs in these areas as well.
-
Excipient for Drug Formulation: Beyond its role as a synthetic intermediate, the compound has been noted for its potential use as an excipient in slow-release drug formulations, likely owing to its chemical properties that could be leveraged in creating a drug-delivery matrix.[1]
Conclusion
4-(Piperidin-4-yl)butanoic acid (CAS 84512-08-3) is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its dual chemical functionality, embedded within a pharmaceutically privileged piperidine scaffold, provides a robust and flexible platform for the synthesis of novel and diverse molecular entities. Supported by a high-yield and scalable synthesis, its utility is demonstrated in its widespread application as a building block for therapeutics targeting CNS disorders, pain, inflammation, and infectious diseases. This guide has illuminated its core properties, synthesis, and reactivity, providing researchers and drug developers with the foundational knowledge to expertly leverage this valuable compound in their quest for the next generation of medicines.
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